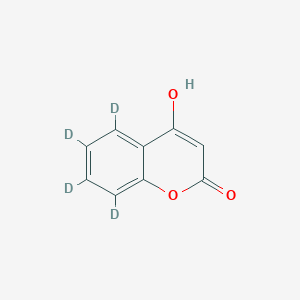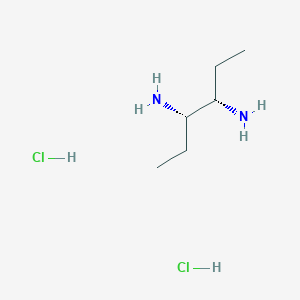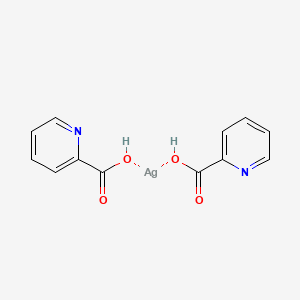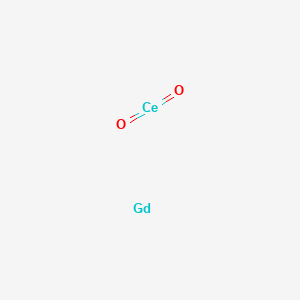
formonitrile;tetrabutylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formonitrile;tetrabutylazanium is a quaternary ammonium compound that is widely used in various chemical processes. It is known for its role as a phase-transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs. This compound is particularly valued for its ability to enhance reaction rates and yields in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formonitrile;tetrabutylazanium can be synthesized through the alkylation of tributylamine with 1-bromobutane in an inert atmosphere. The reaction is typically carried out in acetonitrile under reflux conditions. The resulting solution is then cooled and mixed with water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of acetonitrile as a solvent and the maintenance of an inert atmosphere are crucial for the successful production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Formonitrile;tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It is commonly involved in substitution reactions where it acts as a source of bromide ions.
Common Reagents and Conditions
The compound is often used in reactions with reagents such as silver oxide (Ag2O) and hydrogen bromide (HBr) for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the presence of a suitable solvent .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product is often a different tetrabutylammonium salt .
Wissenschaftliche Forschungsanwendungen
Formonitrile;tetrabutylazanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of formonitrile;tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and increases the yield of the desired product. The compound interacts with molecular targets such as anionic reactants and helps in their solubilization in the organic phase .
Vergleich Mit ähnlichen Verbindungen
Formonitrile;tetrabutylazanium can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide: Similar in structure and function, but with different anions.
Tetrabutylammonium fluoride: Used in similar applications but with fluoride as the anion.
Tetrabutylammonium chloride: Another similar compound with chloride as the anion.
These compounds share similar properties and applications but differ in their specific anions, which can influence their reactivity and solubility.
Eigenschaften
Molekularformel |
C17H37N2+ |
|---|---|
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
formonitrile;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CHN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H/q+1; |
InChI-Schlüssel |
PIESPMMJCIXOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)


![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)


![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)






![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)
